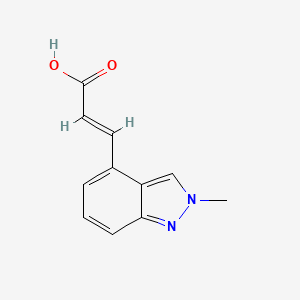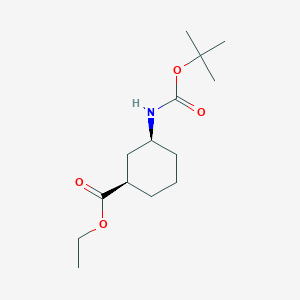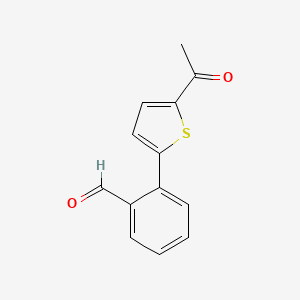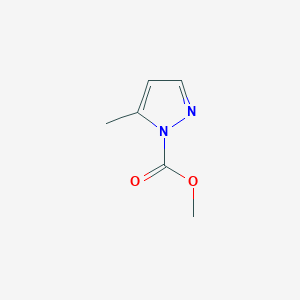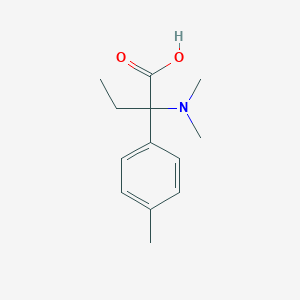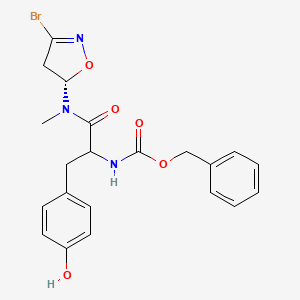
Benzyl (1-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)(methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (1-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)(methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a brominated dihydroisoxazole ring, a hydroxyphenyl group, and a carbamate moiety, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)(methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate typically involves multiple steps:
-
Formation of the Dihydroisoxazole Ring: : The dihydroisoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The bromine atom is introduced via bromination of the resulting dihydroisoxazole.
-
Amino Group Introduction: : The methylamino group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
-
Coupling with Hydroxyphenyl Group: : The hydroxyphenyl group is coupled to the intermediate through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
-
Carbamate Formation: : The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The bromine atom in the dihydroisoxazole ring can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated dihydroisoxazole derivatives.
Substitution: Various substituted dihydroisoxazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound could be used to study enzyme interactions and receptor binding due to its potential bioactivity. The hydroxyphenyl group is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against certain diseases, and it could be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
作用机制
The mechanism of action of Benzyl (1-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)(methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate likely involves interactions with specific molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the carbamate moiety may interact with active sites or binding pockets. The brominated dihydroisoxazole ring could also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Benzyl carbamate: Lacks the dihydroisoxazole and hydroxyphenyl groups, making it less complex and potentially less bioactive.
(S)-3-bromo-4,5-dihydroisoxazole derivatives: These compounds share the dihydroisoxazole ring but may lack the carbamate and hydroxyphenyl groups.
Hydroxyphenyl carbamates: These compounds have the hydroxyphenyl and carbamate groups but lack the dihydroisoxazole ring.
Uniqueness
Benzyl (1-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)(methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate is unique due to its combination of a brominated dihydroisoxazole ring, a hydroxyphenyl group, and a carbamate moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C21H22BrN3O5 |
|---|---|
分子量 |
476.3 g/mol |
IUPAC 名称 |
benzyl N-[1-[[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H22BrN3O5/c1-25(19-12-18(22)24-30-19)20(27)17(11-14-7-9-16(26)10-8-14)23-21(28)29-13-15-5-3-2-4-6-15/h2-10,17,19,26H,11-13H2,1H3,(H,23,28)/t17?,19-/m0/s1 |
InChI 键 |
WREHMHCDUIWRRA-NNBQYGFHSA-N |
手性 SMILES |
CN([C@@H]1CC(=NO1)Br)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
规范 SMILES |
CN(C1CC(=NO1)Br)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


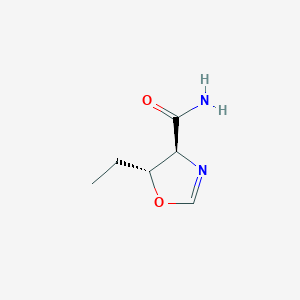
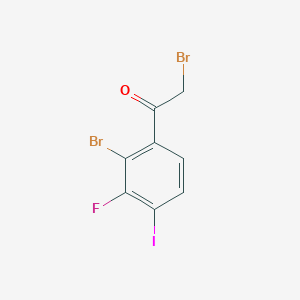
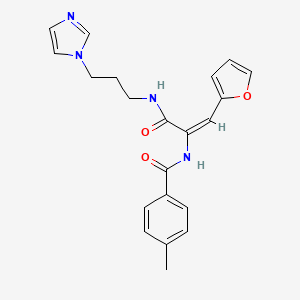
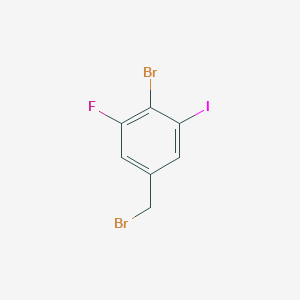

![Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
